

# An In-depth Technical Guide to Ethyl 2-bromohexanoate and its Synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl 2-bromohexanoate*

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## Abstract

**Ethyl 2-bromohexanoate**, also known by its synonym Ethyl 2-bromocapronate, is a halogenated fatty acid ester with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a versatile building block stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, enabling a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of **Ethyl 2-bromohexanoate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its notable role as a precursor in the synthesis of the cholesterol-lowering drug, bempedoic acid. The guide also features a detailed analysis of its spectral data and a visualization of the relevant biochemical pathway.

## Chemical Identity and Properties

**Ethyl 2-bromohexanoate** is a chiral compound that can exist as either the (R)- or (S)- enantiomer, or as a racemic mixture. Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 2-bromohexanoate <a href="#">[1]</a>
Synonyms	Ethyl 2-bromocapronate, 2-Bromohexanoic acid ethyl ester, Ethyl alpha-bromocaproate <a href="#">[1]</a>
CAS Number	615-96-3 (racemic) <a href="#">[1]</a>
Molecular Formula	C8H15BrO2 <a href="#">[1]</a>
Molecular Weight	223.11 g/mol <a href="#">[1]</a>
SMILES	CCCCC(C(=O)OCC)Br <a href="#">[1]</a>
InChI	InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 <a href="#">[1]</a>

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	213-215 °C (lit.)
Density	1.221 g/mL at 25 °C (lit.)
Refractive Index	n20/D 1.45 (lit.)
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.

## Spectral Data

The structural characterization of **Ethyl 2-bromohexanoate** is confirmed through various spectroscopic techniques.

Table 3: Summary of Spectral Data

Technique	Key Features
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Signals corresponding to the ethyl ester and hexanoyl chain protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the alkyl chains.
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation pattern.
Infrared (IR) Spectroscopy	Strong absorption band around 1735 cm <sup>-1</sup> (C=O stretching of the ester).

## Experimental Protocols

### Synthesis of Ethyl 2-bromohexanoate via Hell-Volhard-Zelinsky Reaction and Esterification

The synthesis of **Ethyl 2-bromohexanoate** is typically achieved in a two-step process: the  $\alpha$ -bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromohexanoic acid, followed by Fischer esterification with ethanol.

#### Step 1: Synthesis of 2-Bromohexanoic Acid

This procedure details the  $\alpha$ -bromination of hexanoic acid.

- Materials and Reagents:
  - Hexanoic acid
  - Thionyl chloride (SOCl<sub>2</sub>)
  - N-bromosuccinimide (NBS)
  - 48% Hydrobromic acid (HBr)
  - Carbon tetrachloride (CCl<sub>4</sub>)

- Saturated aqueous sodium hydrogen carbonate ( $\text{NaHCO}_3$ )
- Chloroform ( $\text{CHCl}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and thionyl chloride.
  - Heat the mixture at reflux for a specified time to form hexanoyl chloride.
  - After cooling, add N-bromosuccinimide, carbon tetrachloride, and a catalytic amount of 48% hydrogen bromide.[\[2\]](#)
  - Heat the reaction mixture until the color changes to light yellow.[\[2\]](#)
  - Remove the solvent and excess thionyl chloride under reduced pressure.[\[2\]](#)
  - The resulting 2-bromohexanoyl chloride is then hydrolyzed by carefully adding it to a saturated solution of sodium hydrogen carbonate.[\[2\]](#)
  - Acidify the mixture with concentrated hydrochloric acid.[\[2\]](#)
  - Extract the aqueous layer with chloroform.[\[2\]](#)
  - Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.[\[2\]](#)

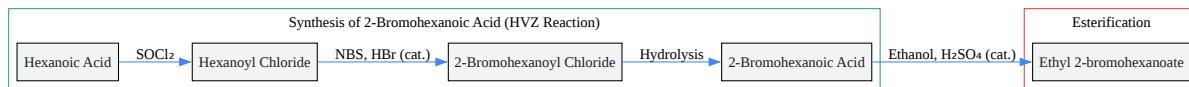
### Step 2: Esterification of 2-Bromohexanoic Acid

This procedure describes the conversion of 2-bromohexanoic acid to its ethyl ester.

- Materials and Reagents:

- 2-Bromohexanoic acid
- Ethanol (absolute)

- Concentrated sulfuric acid ( $H_2SO_4$ )
- Sodium bicarbonate solution (1%)
- Anhydrous sodium sulfate
- Benzene (or a suitable alternative for azeotropic removal of water)
- Procedure:
  - In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-bromohexanoic acid in an excess of absolute ethanol and benzene.
  - Add a catalytic amount of concentrated sulfuric acid.[3]
  - Heat the mixture to reflux, azeotropically removing the water formed during the reaction.[3]
  - Monitor the reaction progress by observing the amount of water collected.
  - Once the reaction is complete, cool the mixture and wash it with water, followed by a 1% sodium bicarbonate solution, and finally with water again.[3]
  - Dry the organic layer over anhydrous sodium sulfate.
  - Remove the solvent by distillation and purify the resulting **Ethyl 2-bromohexanoate** by vacuum distillation. The expected yield is in the range of 65-70%. [3]



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Synthesis of **Ethyl 2-bromohexanoate**.

# Application in Drug Development: Synthesis of Bempedoic Acid

A derivative of **Ethyl 2-bromohexanoate**, namely ethyl 7-bromo-2,2-dimethylheptanoate, is a key intermediate in the synthesis of bempedoic acid, a novel therapeutic agent for the treatment of hypercholesterolemia.<sup>[4][5]</sup>

## Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

- Materials and Reagents:

- 1,5-Dibromopentane
- Ethyl isobutyrate
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Procedure:

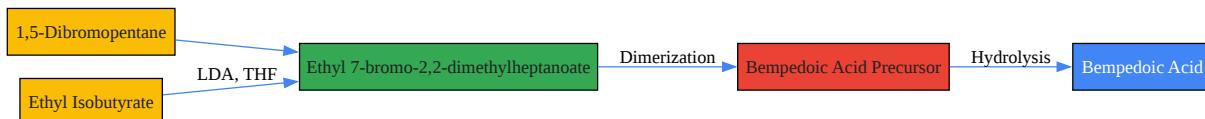
- Under an argon atmosphere, a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous THF is cooled to -78°C.<sup>[5]</sup>
- A solution of LDA in THF is added dropwise, maintaining the low temperature.<sup>[5]</sup>
- The reaction mixture is stirred overnight, allowing it to warm to room temperature gradually.<sup>[5]</sup>
- The reaction is quenched by the slow addition of a saturated aqueous NH<sub>4</sub>Cl solution.<sup>[5]</sup>
- The organic layer is separated, concentrated, and the residue is extracted with ethyl acetate.
- The combined organic layers are washed, dried, and concentrated.

- The crude product is purified by vacuum distillation to yield ethyl 7-bromo-2,2-dimethylheptanoate as a colorless oil with a yield of approximately 44%.[\[5\]](#)

## Conversion to Bempedoic Acid

Ethyl 7-bromo-2,2-dimethylheptanoate undergoes a dimerization reaction followed by hydrolysis to form bempedoic acid.[\[3\]](#)

- Dimerization: The bromoester is dimerized using tosylmethyl isocyanide in the presence of sodium hydride and a phase-transfer catalyst.[\[3\]](#)
- Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid, bempedoic acid.[\[3\]](#)

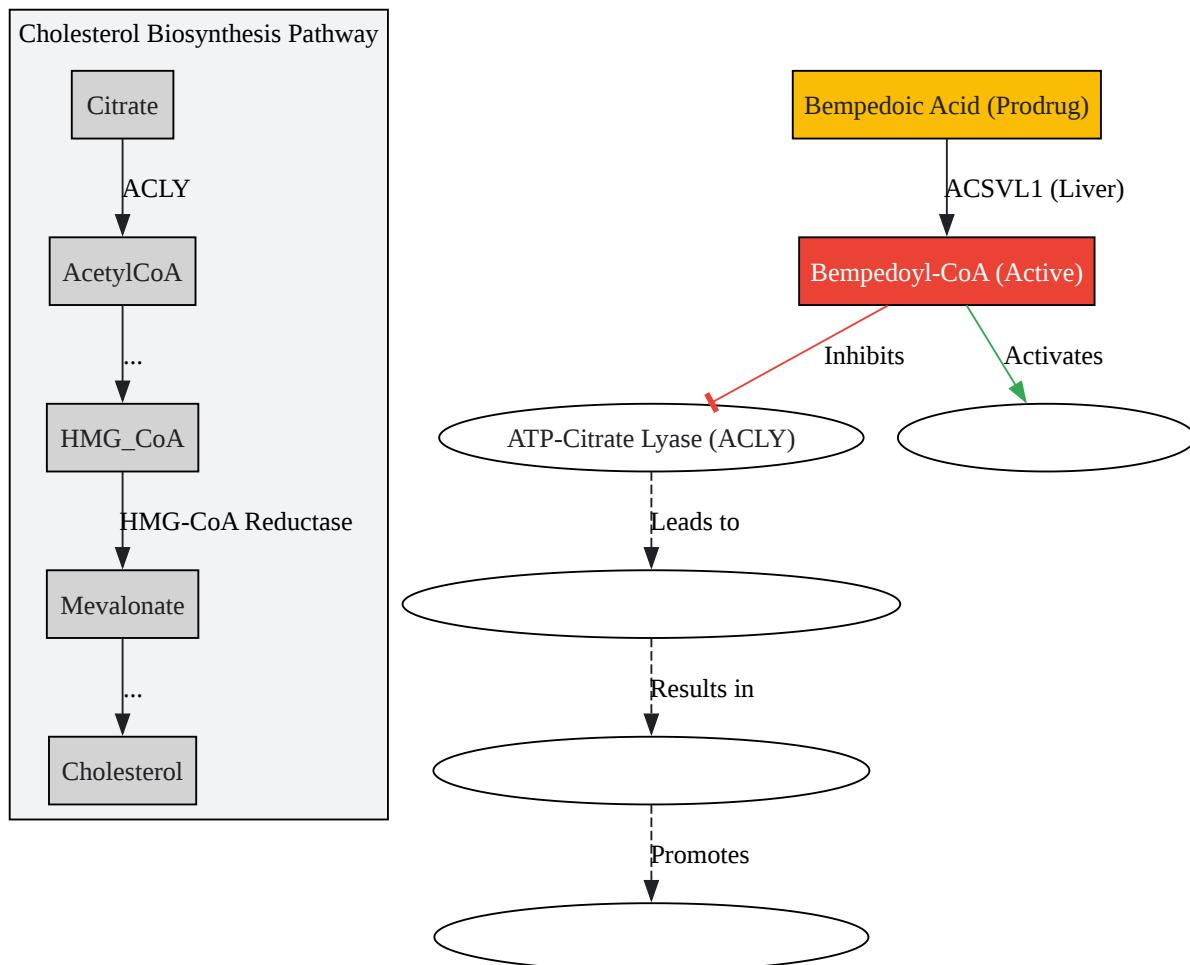


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Synthetic pathway to Bempedoic Acid.

## Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[\[6\]](#)[\[7\]](#) This active form inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[\[2\]](#)[\[7\]](#)[\[8\]](#) The inhibition of ACLY leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the blood.[\[8\]](#)[\[9\]](#) Additionally, bempedoic acid activates AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[\[6\]](#)[\[7\]](#)

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Mechanism of action of Bempedoic Acid.

## Conclusion

**Ethyl 2-bromohexanoate** and its synonyms are valuable reagents in organic synthesis, with a prominent role in the development of pharmaceuticals. This guide has provided a detailed

overview of its properties, synthesis, and a key application in the production of bempedoic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The versatility of this compound suggests its potential for use in the synthesis of other complex molecules and active pharmaceutical ingredients.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-bromohexanoate and its Synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294297#synonyms-for-ethyl-2-bromohexanoate-such-as-ethyl-2-bromocapronate>

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